Ethyl 4-oxopent-2-enoate
Description
Significance of α,β-Unsaturated Carbonyl Compounds as Synthetic Intermediates
Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement results in a unique electronic distribution, rendering the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). This dual reactivity makes them exceptionally useful intermediates in organic synthesis.
The primary importance of these compounds lies in their ability to form new carbon-carbon and carbon-heteroatom bonds, which is the fundamental goal of chemical synthesis. Reactions like the Michael addition, Diels-Alder cycloaddition, and various annulation reactions utilize α,β-unsaturated carbonyls to construct the carbon skeletons of complex molecules. Their reactivity allows chemists to build molecular complexity efficiently, often leading to the formation of cyclic and polycyclic systems found in natural products, pharmaceuticals, and advanced materials.
Overview of Ethyl 4-Oxopent-2-enoate as a Versatile Synthetic Building Block
This compound, with the chemical formula C₇H₁₀O₃, is a prime example of a multifunctional α,β-unsaturated carbonyl compound. It contains an ethyl ester conjugated with a double bond, which in turn is attached to a methyl ketone. This arrangement of functional groups within a relatively simple acyclic structure makes it an ideal starting material for a variety of chemical transformations.
The electrophilic nature of the double bond allows it to act as an excellent "Michael acceptor," reacting with a wide range of nucleophiles in conjugate addition reactions. adichemistry.commasterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds. Furthermore, the electron-withdrawing ester group activates the double bond, making this compound a competent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction is one of the most powerful methods for forming six-membered rings, which are common motifs in countless biologically active compounds. The presence of the terminal ketone provides an additional reactive handle for subsequent modifications, such as condensation or reduction reactions.
Below are some of the key physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | ethyl (2E)-4-oxo-2-pentenoate sigmaaldrich.com |
| CAS Number | 10150-93-3 sigmaaldrich.comchemsrc.com |
| Molecular Formula | C₇H₁₀O₃ chemsrc.com |
| Molecular Weight | 142.15 g/mol chemsrc.com |
| Boiling Point | 220.4 °C at 760 mmHg chemsrc.com |
| Density | 1.027 g/cm³ chemsrc.com |
Evolution of Research Perspectives on this compound and its Analogues
Research involving this compound and its analogues has evolved from foundational reactivity studies to sophisticated applications in asymmetric synthesis and the construction of complex molecular architectures. Initially, research focused on its fundamental reactivity in classic organic reactions like the Michael addition libretexts.org and Robinson annulation, where it served as a reliable substrate for creating new carbon-carbon bonds and carbocyclic rings.
More recent research has shifted towards controlling the stereochemistry of these reactions. For instance, a 2017 study demonstrated the use of substituted (E)-4-oxopent-2-enoates as dienophiles in highly regio- and enantioselective Diels-Alder reactions catalyzed by chiral cationic oxazaborolidines. nih.gov This represents a significant advancement, allowing for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry.
Furthermore, the focus has expanded to include the synthesis of complex heterocyclic compounds. Analogues of this compound are now used as precursors to pyranones and other oxygen-containing heterocycles. For example, the related compound ethyl 2,4-dioxopentanoate undergoes condensation with fluorinated esters to produce trifluoromethyl-substituted pyran-2-carboxylates, which are valuable building blocks for fluorinated materials and pharmaceuticals. researchgate.net This evolution highlights a trend towards using these versatile building blocks in increasingly complex and selective transformations to access novel and functionally rich molecules. The study of analogues, such as those with methyl groups on the alkene backbone nih.gov or different ester groups, continues to broaden the synthetic utility of this class of compounds.
The table below summarizes some of the key reaction types in which this compound participates.
| Reaction Type | Description |
| Michael Addition | The conjugate 1,4-addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org |
| Diels-Alder Reaction | A [4+2] cycloaddition reaction where the compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. organic-chemistry.orgnih.gov |
| Heterocyclic Synthesis | Used as a precursor for the synthesis of various heterocycles, such as pyranones, through cyclization reactions. researchgate.net |
| Robinson Annulation | A tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring fused to another ring. libretexts.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYESNZCDHSIFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Oxopent 2 Enoate and Its Derivatives
Established Laboratory Synthesis Protocols
Several foundational laboratory methods are employed for the synthesis of ethyl 4-oxopent-2-enoate, each utilizing different precursors and reaction mechanisms.
Wittig-Type Reaction Approaches
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of alkenes from carbonyl compounds and are well-suited for synthesizing this compound. The general approach involves the reaction of a phosphorus ylide with a 1,2-dicarbonyl compound.
Specifically, a stabilized phosphorus ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane, is reacted with a pyruvate (B1213749) derivative like pyruvaldehyde (methylglyoxal). The electron-withdrawing ester group on the ylide stabilizes the carbanion, which is a key factor in the reaction's stereoselectivity. Stabilized ylides typically favor the formation of the thermodynamically more stable (E)-isomer of the alkene product. The strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction.
Key Features of Wittig-Type Synthesis:
| Feature | Description |
|---|---|
| Reactants | A carbonyl compound (e.g., pyruvaldehyde) and a phosphorus ylide (e.g., (ethoxycarbonylmethyl)triphenylphosphorane). |
| Product | An alkene (this compound) and a phosphine (B1218219) oxide. |
| Stereoselectivity | Stabilized ylides predominantly yield the (E)-isomer. |
| Driving Force | Formation of the highly stable triphenylphosphine oxide. |
The Horner-Wadsworth-Emmons modification, which uses phosphonate (B1237965) carbanions, is also frequently employed and is known for its high yield and excellent (E)-selectivity in the synthesis of α,β-unsaturated esters.
Condensation and Esterification Routes (e.g., from Levulinic Acid)
Routes starting from levulinic acid (4-oxopentanoic acid), a bio-derived platform chemical, represent a sustainable approach. The synthesis typically involves two main stages: esterification and introduction of the α,β-unsaturation.
First, levulinic acid is converted to its corresponding ethyl ester, ethyl levulinate (ethyl 4-oxopentanoate), through Fischer esterification. This reaction is carried out by heating levulinic acid with excess ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.
The subsequent introduction of the double bond can be achieved through various condensation reactions. A notable example is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound catalyzed by a weak base. In a potential route to an this compound derivative, ethyl acetoacetate (B1235776) (the active methylene component) could be condensed with an aldehyde. The initial product is a β-hydroxy carbonyl compound, which then undergoes dehydration to form the α,β-unsaturated product.
Reaction Stages from Levulinic Acid:
| Stage | Reaction | Description |
|---|---|---|
| 1. Esterification | Fischer Esterification | Levulinic acid is reacted with ethanol and an acid catalyst to produce ethyl levulinate. |
| 2. Unsaturation | Knoevenagel Condensation | A carbonyl compound is condensed with an active methylene compound (e.g., ethyl acetoacetate) to form a C=C bond after dehydration. |
Organometallic-Mediated Preparations (e.g., Indium-Mediated Reactions)
Organometallic reagents provide another powerful avenue for the synthesis of this compound. The Reformatsky reaction, which utilizes an organozinc reagent, is a classic and effective method. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.
In a typical synthesis of this compound, pyruvaldehyde would be treated with ethyl bromoacetate (B1195939) and zinc dust. The zinc inserts into the carbon-bromine bond of the ester to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates, preventing self-condensation of the ester. The organozinc reagent then adds to the aldehyde carbonyl group to form a β-hydroxy ester after an acidic workup. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product, this compound. While other metals like indium can be used for similar transformations, the zinc-mediated Reformatsky reaction is a well-established and reliable method for this class of compounds.
Enantioselective and Stereoselective Synthetic Strategies
Controlling the three-dimensional structure of this compound and its derivatives is crucial for their application in the synthesis of complex chiral molecules.
Chiral Catalyst-Mediated Pathways
Asymmetric synthesis of derivatives of this compound can be achieved using chiral catalysts that guide the reaction to favor one enantiomer over the other. For example, novel cationic chiral catalysts derived from oxazaborolidines have been shown to be effective in catalyzing highly regio- and enantioselective Diels-Alder reactions where (E)-4-oxopent-2-enoates act as dienophiles.
Another strategy involves the asymmetric hydrogenation of a related precursor molecule. Chiral ruthenium-diphosphine complexes are powerful catalysts for the enantioselective hydrogenation of β-keto esters, producing chiral β-hydroxy esters with high enantiomeric excess. These chiral building blocks can then be used in further synthetic steps. The field of organocatalysis also offers numerous methods for the enantioselective transformation of β-ketoesters, providing access to chiral molecular skeletons.
Control of (E)/(Z) Isomerism during Synthesis
The geometry of the carbon-carbon double bond in this compound is a critical aspect of its synthesis. The choice of synthetic method and reaction conditions can provide excellent control over the formation of the desired (E) or (Z) isomer.
As mentioned, the Wittig reaction is a key tool for this purpose. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide.
Stabilized Ylides : Ylides containing electron-withdrawing groups (like an ester) are stabilized. These reactions are typically reversible, allowing for equilibration to the more thermodynamically stable (E)-alkene. Thus, reacting pyruvaldehyde with (ethoxycarbonylmethyl)triphenylphosphorane predominantly yields (E)-ethyl 4-oxopent-2-enoate.
Non-Stabilized Ylides : Ylides with alkyl substituents are non-stabilized. These reactions are kinetically controlled and proceed through an early transition state, leading primarily to the (Z)-alkene.
The Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate esters, almost exclusively produces the (E)-isomer. However, modifications to the HWE reaction, such as the Still-Gennari modification which uses phosphonates with electron-withdrawing bis(trifluoroethyl) groups, can reverse this selectivity to favor the (Z)-isomer with high fidelity.
Summary of Stereocontrol in Olefination Reactions:
| Reaction Type | Typical Product | Conditions/Reagents for Selectivity |
|---|---|---|
| Wittig Reaction | (E)-alkene | Stabilized ylide (e.g., R=COOEt) |
| Wittig Reaction | (Z)-alkene | Non-stabilized ylide (e.g., R=alkyl) |
| Horner-Wadsworth-Emmons | (E)-alkene | Standard phosphonate esters (e.g., (EtO)₂P(O)CH₂COOEt) |
| Still-Gennari HWE | (Z)-alkene | Modified phosphonate esters (e.g., (CF₃CH₂O)₂P(O)CH₂COOEt) |
This level of control allows chemists to selectively synthesize either the (E) or (Z) isomer of this compound and its derivatives to meet the specific requirements of a synthetic target.
Industrial-Scale Production Considerations for this compound
The industrial-scale synthesis of this compound is not widely documented in publicly available literature, suggesting it is likely produced as a specialty chemical rather than a bulk commodity. However, key considerations for its large-scale production can be inferred from established principles of chemical process engineering and synthetic methodologies for structurally related α,β-unsaturated ketoesters.
A critical factor in industrial production is the selection of a cost-effective and efficient synthetic route. Potential routes could involve the oxidation of a suitable precursor, such as ethyl 4-hydroxypent-2-enoate, or a condensation reaction. For large-scale operations, process optimization is paramount to maximize yield, minimize waste, and ensure safety and economic viability.
Key considerations include:
Catalyst Selection: The choice of catalyst is crucial. For oxidation routes, catalysts should be robust, highly selective to minimize side-product formation, and ideally recyclable to reduce costs. For condensation strategies, factors like catalyst loading, stability, and ease of separation from the product stream are important. Methodologies that allow for low catalyst loading (e.g., 0.5 mol %) and catalyst reuse over multiple cycles would be highly advantageous for industrial applications.
Solvent and Reagent Choice: Solvents should be selected based on reaction efficiency, safety, environmental impact, and ease of recovery. The use of greener solvents or even solvent-free conditions is increasingly preferred in industrial settings. Reagents should be readily available and cost-effective.
Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential for maximizing throughput and yield while ensuring process safety. Continuous flow reactors may offer advantages over batch reactors for large-scale production by providing better control over reaction parameters and improving safety.
Downstream Processing and Purification: The purification process must be scalable and efficient. Techniques such as distillation, crystallization, and chromatography would need to be evaluated for their effectiveness and economic feasibility at an industrial scale. The desired purity of the final product will dictate the complexity of the purification train.
Waste Management: The environmental impact of the process must be considered. This includes minimizing the generation of hazardous waste and developing effective methods for waste treatment and disposal. Atom-economical reactions are highly desirable.
Given the functionalities present in this compound, a potential industrial synthesis could be adapted from methods used for similar molecules, such as the Horner-Wadsworth-Emmons reaction for creating the α,β-unsaturated ester moiety, followed by or preceded by the introduction of the ketone functionality.
Synthesis of Structural Analogues and Precursors of this compound
The synthesis of precursors and structural analogues of this compound is essential for research and development, allowing for the exploration of structure-activity relationships and the development of new chemical entities.
Precursors:
Key precursors for the synthesis of this compound and its derivatives include simpler molecules that can be elaborated into the target structure.
Ethyl 4-hydroxycrotonate: This compound is a valuable precursor as it can be readily oxidized to form ethyl 4-oxocrotonate, which shares the core structure of this compound, lacking only the terminal methyl group. One established synthesis involves the selective reduction of monoethyl fumarate (B1241708) using a borane-tetrahydrofuran (B86392) complex.
4-Pentenoic Acid and its Esters: These compounds provide the basic five-carbon backbone. 4-Pentenoic acid can be synthesized from allyl chloride and diethyl malonate via a condensation reaction followed by saponification and decarboxylation. Subsequent esterification can yield ethyl 4-pentenoate.
2-Oxopent-4-enoic acid: This is the carboxylic acid precursor to the target molecule. It can be formed biochemically through the dehydration of 4-hydroxy-2-oxopentanoate. Chemical syntheses can also be devised.
Structural Analogues:
A variety of structural analogues have been synthesized to explore the chemical space around this compound. These analogues often involve modifications to the carbon skeleton or the functional groups.
The following table summarizes the synthesis of selected precursors and analogues:
| Compound Name | Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield |
| Ethyl 4-hydroxycrotonate | Selective Reduction | Monoethyl fumarate | Borane-tetrahydrofuran complex, THF, -5°C to RT | 67% |
| 4-Pentenoic acid | Malonic Ester Synthesis | Allyl chloride, Diethyl malonate | Sodium ethoxide, followed by saponification and decarboxylation | 71% |
| Ethyl 4-pentenoate | Fischer Esterification | 4-Pentenoic acid, Ethanol | H₂SO₄ (catalyst), Benzene, Reflux | 78% |
| Ethyl-2-methyl-4-pentenoate | Orthoester Claisen Rearrangement | Allyl alcohol, Triethyl orthopropionate | Phosphoric acid (catalyst), 160-170°C | 73.5% |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | Cycloaddition/Condensation | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | Phosphorus oxychloride, Triethylamine, Chloroform | 68-71% |
| Ethyl 4,4-difluoroacetoacetate | Claisen Condensation | Difluoroacetyl halide, Ethyl acetate (B1210297) | Sodium ethoxide or Sodium methoxide | 71-86% |
This table is generated based on data from various synthetic procedures and may not be exhaustive.
Further diversification can be achieved through various organic reactions. For example, α,β-unsaturated ketones can undergo epoxidation reactions, and β-keto esters can be synthesized through methods like the Ti-crossed Claisen condensation. The synthesis of 1,3-diarylprop-2-en-1-one oximes and their subsequent conversion to acetate esters represents another class of related α,β-unsaturated systems. These varied synthetic routes provide access to a wide range of compounds for further investigation and application.
Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Oxopent 2 Enoate
Pericyclic Reactions and Cycloadditions
The conjugated system of ethyl 4-oxopent-2-enoate makes it an excellent substrate for pericyclic reactions, most notably cycloadditions where it acts as the 2π-electron component (dienophile).
Diels-Alder Reactions: Regio- and Stereoselectivity
As a dienophile, (E)-ethyl 4-oxopent-2-enoate is notable because it is an unsymmetrically 1,2-disubstituted alkene with two distinct electron-withdrawing groups. This structure presents a challenge in controlling the regio- and stereoselectivity of the Diels-Alder reaction. The reaction of (E)-ethyl 4-oxopent-2-enoate with 2-substituted-1,3-butadienes can lead to different regioisomers. However, significant control can be achieved, often through catalysis. For instance, the titanium(IV)-catalyzed reaction with such dienes proceeds with excellent regiochemical control.
The stereoselectivity of the reaction, particularly the exo/endo selectivity, is also a key consideration. While many Diels-Alder reactions favor the endo product due to secondary orbital interactions, achieving high exo-selectivity can be challenging. Specific catalytic systems have been developed to overcome this, providing access to the thermodynamically more stable exo products with high diastereoselectivity.
Lewis Acid Catalysis in Diels-Alder Cycloadditions
The use of Lewis acid catalysts is a powerful strategy to enhance the rate and selectivity of Diels-Alder reactions involving dienophiles like this compound. Lewis acids coordinate to one of the carbonyl oxygen atoms, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the LUMO energy accelerates the reaction and can significantly improve both regioselectivity and stereoselectivity. nih.gov
Theoretical studies on related systems, such as the AlCl₃-catalyzed reaction of methyl (Z)-(S)-4,5-(2,2-propylidenedioxy)pent-2-enoate with cyclopentadiene, have shown that the catalyst increases both the endo/exo and syn/anti selectivity, which is in good agreement with experimental findings. nii.ac.jp In the case of (E)-ethyl 4-oxopent-2-enoate, the presence of two potential coordination sites (the ketone and the ester carbonyls) means that selective complexation of the Lewis acid to one of these groups can direct the outcome of the cycloaddition. epfl.ch For example, Ti(IV)-catalyzed reactions demonstrate excellent regiochemical control. epfl.ch
Chiral Oxazaborolidinium-Catalyzed Diels-Alder Reactions
For the asymmetric synthesis of chiral molecules, chiral catalysts are employed. Cationic chiral oxazaborolidinium catalysts, formed from novel oxazaborolidines activated by a strong acid like triflimide (Tf₂NH) or aluminum bromide (AlBr₃), are highly effective for this purpose. researchgate.netnih.gov These catalysts facilitate highly regioselective and enantioselective Diels-Alder reactions using substituted (E)-4-oxopent-2-enoates as dienophiles. researchgate.netnih.gov
In one key application, the cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction between isoprene (B109036) and a derivative, ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate, was used for the rapid synthesis of an enantioenriched 10-carbon bicyclic lactone. figshare.comacs.orgnih.gov This reaction serves as a crucial step in the enantioselective total synthesis of complex natural products like (−)-artatrovirenol A. figshare.comacs.orgnih.gov
Table 1: Catalytic Systems in Diels-Alder Reactions of this compound and Derivatives
| Catalyst Type | Specific Catalyst/Activator | Key Outcome | Citation(s) |
|---|---|---|---|
| Lewis Acid | Titanium(IV) (Ti(IV)) | Excellent regiochemical control | epfl.ch |
| Lewis Acid | Aluminum Trichloride (AlCl₃) | Increased endo/exo and syn/anti selectivity | nii.ac.jp |
| Chiral Oxazaborolidinium | Oxazaborolidine / Triflimide (Tf₂NH) | High regio- and enantioselectivity | researchgate.netnih.gov |
| Chiral Oxazaborolidinium | Oxazaborolidine / Aluminum Bromide (AlBr₃) | High regio- and enantioselectivity | researchgate.net |
Intramolecular and Intermolecular Cycloadditions
While this compound is a prominent dienophile in intermolecular Diels-Alder reactions, specific examples of its participation in other types of intermolecular or intramolecular cycloadditions are not extensively documented in available research. In complex, multi-step syntheses, intermediates derived from this compound can undergo further cycloadditions. For instance, a bicyclic lactone formed from a Diels-Alder reaction was subsequently subjected to an intramolecular de Mayo [2+2] cycloaddition/retro-aldol sequence to build a more complex tetracyclic core. figshare.comacs.orgnih.gov However, this reaction involves a significantly more complex substrate, not the parent this compound itself.
Nucleophilic Addition Reactions
The electrophilic nature of the α,β-unsaturated system in this compound makes it a prime candidate for nucleophilic addition reactions. The presence of two carbonyl groups activates the double bond for conjugate additions.
Michael Addition Pathways
The Michael addition, or conjugate addition, is a key reaction pathway for this compound and its derivatives. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This pathway is central to building larger molecules from this C5 scaffold.
A significant example is the diastereoselective Mukaiyama-Michael addition. This reaction was utilized in the total synthesis of (−)-artatrovirenol A, where two enantioenriched fragments were joined to assemble an intermediate containing all 15 carbons of the target natural product. figshare.comacs.orgnih.gov The Mukaiyama variant typically involves the addition of a silyl (B83357) enol ether as the nucleophile, catalyzed by a Lewis acid.
Table 2: Key Reactions and Synthetic Applications
| Reaction Type | Specific Reaction | Role of this compound Derivative | Application | Citation(s) |
|---|---|---|---|---|
| Diels-Alder | Chiral Oxazaborolidinium-Catalyzed | Dienophile | Synthesis of an enantioenriched bicyclic lactone | figshare.comacs.orgnih.gov |
| Michael Addition | Diastereoselective Mukaiyama-Michael Addition | Electrophile (Michael Acceptor) | Convergent assembly of a C15 intermediate | figshare.comacs.orgnih.gov |
Aldol-Type Condensations and Related Reactions
This compound can participate in aldol-type reactions, leveraging the reactivity of its enolizable ketone. While direct self-condensation is complex, it can react with other carbonyl compounds. The general mechanism for an aldol (B89426) reaction involves the formation of an enolate under basic conditions or an enol under acidic conditions, which then acts as a nucleophile attacking an electrophilic carbonyl carbon. libretexts.org
A notable example of a related condensation is the formal [3+2]-cycloaddition between (E)-ethyl 4-oxopent-2-enoate and 2-enals, which has been utilized in the synthesis of complex molecules like Corey's lactone. rsc.org Furthermore, a common synthetic route to ethyl (E)-4-oxopent-2-enoate itself involves a base-catalyzed aldol reaction between acetone (B3395972) and ethyl glyoxylate, followed by dehydration. acs.org This reaction highlights the inherent reactivity of the parent carbonyl compounds in aldol-type transformations.
The general principle of the aldol reaction involves the nucleophilic addition of an enolate to a carbonyl group. libretexts.org In the context of this compound, the ketone functionality provides the site for enolate formation.
Table 1: Examples of Aldol-Type Reactions and Related Condensations
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Acetone, Ethyl glyoxylate | DABCO, Toluene (B28343), rt | Ethyl (E)-4-oxopent-2-enoate | nih.gov |
Reactions with Organometallic Reagents
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. libretexts.org These reactions typically result in the formation of tertiary alcohols upon workup. The general mechanism involves the nucleophilic addition of the organometallic reagent to the ketone carbonyl. smolecule.com
For instance, the reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a tertiary alcohol after protonation of the intermediate alkoxide. While the ester group can also react with Grignard reagents, the ketone is generally more reactive towards single addition.
A study on β-acetylacrylic acid (4-oxopent-2-enoic acid), a close analog, details its reactions with various Grignard reagents, suggesting similar reactivity for its ethyl ester derivative. rsc.org
Table 2: Expected Products from Reactions with Organometallic Reagents
| Organometallic Reagent | Expected Major Product |
|---|---|
| Methylmagnesium bromide | Ethyl 4-hydroxy-4-methylpent-2-enoate |
Derivatization and Functional Group Transformations
Oxidation and Reduction Pathways
The functional groups of this compound can be selectively oxidized or reduced. The ketone can be reduced to a secondary alcohol, and the α,β-unsaturated system can be reduced to a saturated ester.
Asymmetric bioreduction of the carbon-carbon double bond of this compound and its derivatives has been achieved with high stereoselectivity using ene-reductases from the Old Yellow Enzyme family. This enzymatic reduction specifically targets the alkene, leaving the ketone and ester functionalities intact, and is a key step in the synthesis of chiral γ-butyrolactones. keyorganics.net
Chemically, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The choice of reagent can influence the selectivity, especially in the presence of the reducible ester group.
Oxidation reactions can also be performed on derivatives. For example, dihydropyridazinone derivatives formed from related structures can be oxidized to the corresponding pyridazinones using copper(II) chloride. rsc.org The direct oxidation of this compound itself is less common but could potentially involve epoxidation of the double bond or Baeyer-Villiger oxidation of the ketone.
Table 3: Selected Oxidation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Bioreduction | Ene-reductase (OYE family) | C=C double bond | Chiral γ-oxo ester | keyorganics.net |
| Ketone Reduction | Sodium borohydride | Ketone | Secondary alcohol | smolecule.com |
Substitution Reactions of Modified this compound Derivatives
Derivatives of this compound can undergo various substitution reactions. For example, (Z)-ethyl 3-bromomethyl-4-oxopent-2-enoate, a derivative, is a precursor for the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) and pyrrolo[2,1-a]benzazepine derivatives through a sequence involving nucleophilic substitution followed by intramolecular Friedel-Crafts cyclization. thieme-connect.com
Another important transformation is the synthesis of (Z)-ethyl 3-amino-4-oxopent-2-enoate from ethyl 3-azido-4-oxopentanoate. mdpi.comresearchgate.net This reaction proceeds through an aldol-type condensation of the azido-ester with acetaldehyde (B116499). mdpi.com
Table 4: Examples of Substitution Reactions on Derivatives
| Derivative | Reactant | Product | Reaction Type | Reference |
|---|---|---|---|---|
| (Z)-Ethyl 3-bromomethyl-4-oxopent-2-enoate | N-aryl amines | Pyrrolo[2,1-a]isoquinoline/benzazepine precursors | Nucleophilic substitution | thieme-connect.com |
Friedel-Crafts Alkylation
This compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. The reaction typically proceeds via a Michael addition mechanism, where the aromatic ring attacks the β-carbon of the α,β-unsaturated system.
A study has shown the successful Friedel-Crafts alkylation of various substituted indoles with this compound. rsc.org These reactions yield ethyl 2-(indol-3-yl)-4-oxopentanoates, which are precursors to potential anti-inflammatory agents. rsc.org
Table 5: Friedel-Crafts Alkylation of Indoles with this compound
| Indole (B1671886) Derivative | Yield (%) | Product | Reference |
|---|---|---|---|
| 5-Bromoindole (B119039) | 80 | Ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate | rsc.org |
Heterocycle Formation via this compound
The diverse reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds.
As mentioned previously, (Z)-ethyl 3-bromomethyl-4-oxopent-2-enoate is a key intermediate in the synthesis of pyrrolo[2,1-a]isoquinolines and pyrrolo[2,1-a]benzazepines. thieme-connect.com
Furthermore, this compound can participate as a dienophile in Diels-Alder reactions. For example, Ti(IV)-catalyzed Diels-Alder reactions of (E)-ethyl 4-oxopent-2-enoate with 2-substituted-1,3-butadienes proceed with excellent regiochemical control. researchgate.net More recently, catalytic and enantioselective Diels-Alder reactions of (E)-4-oxopent-2-enoates have been developed using chiral oxazaborolidine catalysts, leading to highly functionalized cyclohexene (B86901) derivatives. nih.govresearchgate.net
In another example of heterocycle synthesis, a derivative, ethyl 2-hydroxy-4-oxopent-2-enoate, is used in a copper(I)-catalyzed one-pot synthesis of difunctionalized 4-chlorofurans. acs.org This reaction proceeds via a 5-endo radical cyclization. acs.org
Table 6: Examples of Heterocycle Formation
| Starting Material | Reaction Type | Heterocyclic Product | Reference |
|---|---|---|---|
| (Z)-Ethyl 3-bromomethyl-4-oxopent-2-enoate | Nucleophilic substitution/cyclization | Pyrrolo[2,1-a]isoquinolines/benzazepines | thieme-connect.com |
| (E)-Ethyl 4-oxopent-2-enoate | Diels-Alder reaction | Substituted cyclohexenes | researchgate.netnih.govresearchgate.net |
Cyclization Reactions to Pyrrolidiones
The synthesis of pyrrolidinone structures from this compound precursors often involves a multi-step approach that modifies the initial backbone to facilitate intramolecular cyclization. One documented pathway involves the bromination of a related, more substituted derivative, ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate. datapdf.com In this process, the compound is first treated with bromine in carbon tetrachloride (Br₂-CCl₄), which results in the formation of a 4-bromo intermediate. datapdf.com Subsequent treatment of this intermediate with sodium acetate (B1210297) in acetic acid induces cyclization, yielding the corresponding pyrrolidinone derivative with a 58% yield. datapdf.com This reaction highlights a strategy where the ketone's α-position is first functionalized to introduce a leaving group (bromide), which then enables an intramolecular nucleophilic substitution by a nitrogen-containing group (in this case, derived from the cyano group) to form the five-membered pyrrolidinone ring.
Cyclodimerization to Pyrano-ketal-lactones and γ-Ylidene-butenolides
A notable reaction of α,β-unsaturated γ-ketoesters like this compound is their acid-catalyzed cyclodimerization, which can lead to two distinct heterocyclic products: fused pyrano-ketal-lactones and γ-ylidene-butenolides. acs.orgnih.gov This divergent synthesis is promoted by Brønsted acids such as methanesulfonic acid (MsOH). acs.orgresearchgate.net
The reaction mechanism is initiated by the MsOH-promoted tautomerization of the starting ketoester (the E-isomer) into its Z-isomer. nih.govresearchgate.net From this equilibrium, two competing pathways emerge:
Path A (Formation of γ-Ylidene-butenolide) : The Z-isomer can undergo a direct intramolecular lactonization (trans-esterification) to form the bicyclic γ-ylidene-butenolide. nih.govresearchgate.net
Path B (Formation of Pyrano-ketal-lactone) : Alternatively, the Z-isomer acts as a nucleophile in a Michael addition reaction with another molecule of the starting E-isomer. acs.orgnih.gov This conjugate addition is followed by a cascade of reactions including enolization, intramolecular hemiketalization, and a final lactonization step to construct the complex, fused tetracyclic pyrano-ketal-lactone. nih.govresearchgate.net This domino reaction results in the formation of three new bonds, two rings, and three contiguous stereocenters. acs.org
Computational studies using density functional theory (DFT) have supported this proposed mechanism, indicating a thermodynamic preference for the Z-isomer over the E-isomer in the initial tautomerization step. nih.gov
Table 1: Products from MsOH-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters
| Starting Material Class | Catalyst | Products Formed | Key Reaction Type | Ref |
|---|---|---|---|---|
| Cycloalkanone-derived γ-ketoesters | MsOH | Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides | Domino Michael addition/ketalization/lactonization | acs.org |
| Acyclic ketone-containing γ-ketoesters | MsOH | Exclusively γ-Ylidene-butenolides | Intramolecular lactonization | acs.org |
Formation of Pyridazinone Derivatives
This compound is a key precursor for the synthesis of pyridazinone and dihydropyridazinone heterocycles, which are investigated for their potential biological activities. rsc.orgresearchgate.net The core reaction involves the condensation of the γ-ketoester moiety with hydrazine (B178648).
A general procedure involves reacting a suitable derivative of this compound with hydrazine hydrate (B1144303) in a solvent like toluene at reflux temperature. unifi.it The hydrazine reacts with the two carbonyl functionalities (the ketone and the ester) of the pentenoate backbone to form the six-membered dihydropyridazinone ring. rsc.orgunifi.it
Often, the this compound is first modified via a Friedel-Crafts alkylation. For instance, it can be reacted with indole derivatives (e.g., 5-bromoindole or 5-methoxyindole) to produce ethyl 2-(indol-3-yl)-4-oxopentanoate compounds. rsc.org These intermediates are then cyclized with hydrazine hydrate to yield the final pyridazinone derivatives. rsc.org
Table 2: Synthesis of Dihydropyridazinone Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| Ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate | Hydrazine hydrate | - | 6-(5-Bromo-1H-indol-3-yl)-4-methyl-4,5-dihydropyridazin-3(2H)-one | 61% | rsc.org |
| Ethyl 2-(5-methoxy-1H-indol-3-yl)-4-oxopentanoate | Hydrazine hydrate | Dichloromethane/Methanol chromatography | 6-(5-Methoxy-1H-indol-3-yl)-4-methyl-4,5-dihydropyridazin-3(2H)-one | 76% | rsc.org |
Synthesis of other Nitrogen- and Oxygen-containing Heterocycles
The reactivity of this compound extends to the synthesis of a variety of other heterocyclic systems.
Nitrogen-containing Heterocycles:
Isoquinoline-diones : In a Rhodium(III)-catalyzed reaction, ethyl (E)-4-oxopent-2-enoate serves as an electrophilic coupling partner. It reacts with N-methyl benzamides via a C-H conjugate addition to form complex nitrogen heterocycles like 2,7-dimethyl-4-(2-oxopropyl)isoquinoline-1,3(2H,4H)-dione. amazonaws.com
Indole Alkaloids : The compound is a starting material in the multi-step enantioselective total synthesis of complex uleine-type alkaloids such as (+)-uleine and (-)-tubifolidine. rsc.org
Oxazoles : The reaction of related α-azido ketones with electrophiles can lead to the formation of oxazole (B20620) derivatives. nih.gov For example, reacting ethyl 3-azido-4-oxopentanoate with acetaldehyde can produce (Z)-ethyl 3-amino-4-oxopent-2-enoate, a versatile intermediate for further heterocyclic synthesis. nih.govmdpi.com
Oxygen-containing Heterocycles:
Tetrahydrofurans and γ-Butyrolactones : While not a direct reaction of this compound itself, related α-diazo-β-ketoesters can be converted into highly substituted tetrahydrofuran (B95107) and γ-butyrolactone derivatives. pku.edu.cn These transformations proceed through rhodium-catalyzed intramolecular O-H insertion or photo-induced Wolff rearrangement, respectively, showcasing pathways available to functionalized ketoesters. pku.edu.cn
γ-Ylidene-butenolides : As detailed in section 3.4.2, the intramolecular cyclization of this compound and its derivatives is a direct route to γ-ylidene-butenolides, an important class of oxygen-containing heterocycles. acs.orgnih.gov
Applications of Ethyl 4 Oxopent 2 Enoate in Advanced Organic Synthesis
Role as a Key Building Block in Multi-Step Synthesis
The strategic placement of reactive functional groups within Ethyl 4-oxopent-2-enoate makes it a powerful building block in multi-step synthetic sequences. rsc.org Chemists leverage its electrophilic nature at multiple sites to forge new carbon-carbon and carbon-heteroatom bonds, enabling the efficient assembly of intricate molecular frameworks.
This compound is particularly adept at participating in reactions that construct complex carbon skeletons. It is frequently employed as a dienophile in Diels-Alder reactions to create six-membered rings with a high degree of regio- and stereocontrol. researchgate.netnih.gov For instance, novel oxazaborolidines activated by a strong acid can act as cationic chiral catalysts for highly regioselective and enantioselective Diels-Alder reactions using substituted (E)-4-oxopent-2-enoates. nih.gov This methodology provides an efficient route to functionalized cyclohexene (B86901) derivatives, which are themselves versatile intermediates.
Furthermore, the compound can undergo domino or cascade reactions. A Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters like this compound has been shown to construct fused pyrano-ketal-lactone systems. nih.govacs.org This process involves the formation of three new bonds, two rings, and three contiguous stereocenters in a single operational step, highlighting the compound's utility in rapidly building molecular complexity from a simple starting material. researchgate.net
In many synthetic strategies, protecting groups or activating groups are employed to modulate reactivity. This compound can be readily converted into silylated derivatives to enhance its utility. A prominent example is the use of ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate. epfl.chacs.org In this derivative, the terminal methyl ketone of the parent compound is transformed into a silyl (B83357) enol ether. This modification is a key element in the total synthesis of the complex natural product Artatrovirenol A, where it participates in a crucial enantioselective Diels-Alder reaction. figshare.comnih.gov The silyl group not only influences the reactivity and stability of the molecule but can also be removed under specific conditions later in the synthetic sequence. researchgate.net
While this compound is a well-established Michael acceptor and dienophile, its specific application as a direct reagent in arylation processes is not extensively documented in the reviewed literature. Its primary role in carbon-carbon bond formation involves reactions at its α,β-unsaturated system rather than direct coupling with aryl groups.
Utilization in Natural Product Synthesis
The synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative strategies to construct highly complex and stereochemically rich molecules. This compound and its derivatives have proven to be valuable starting points for the total synthesis of several challenging natural product targets.
The utility of this building block is clearly demonstrated in the enantioselective total synthesis of (−)-Artatrovirenol A, a structurally unique cage-like sesquiterpenoid. acs.orgnih.gov The synthesis features a key cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction between isoprene (B109036) and ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate. epfl.chfigshare.com This reaction rapidly assembles an enantioenriched 10-carbon bicyclic lactone, which forms a significant portion of the final natural product's core structure. epfl.ch
This compound has also been utilized in synthetic approaches toward the intricate family of Strychnos alkaloids. rsc.org In one reported synthesis of an indole (B1671886) derivative, a common core of many alkaloids, ethyl (E)-4-oxopent-2-enoate serves as the initial starting material. rsc.orgnih.gov It is first converted into a bicyclic ketone intermediate, which then undergoes a multi-step sequence, including an indolization reaction, to form a key structural motif of this alkaloid class. rsc.orgnih.gov
Controlling stereochemistry is a central challenge in natural product synthesis. This compound is an excellent substrate for various stereoselective transformations. As highlighted in the synthesis of Artatrovirenol A, its silylated derivative undergoes a highly diastereoselective and enantioselective Diels-Alder reaction, which establishes multiple stereocenters in a single step with high fidelity. epfl.chacs.orgnih.gov The use of chiral catalysts ensures that the desired enantiomer of the product is formed preferentially. researchgate.net
Beyond cycloadditions, enzymatic reactions offer another powerful method for stereoselective synthesis. Chiral γ-butyrolactones can be synthesized from ethyl 4-oxo-pent-2-enoates using a one-pot, two-enzyme cascade system. acs.org This process, employing an enoate reductase and an alcohol dehydrogenase, achieves excellent enantioselectivity (up to >99% ee) and high yields. mdpi.com Such chemoenzymatic strategies provide efficient and environmentally friendly routes to chiral building blocks essential for the synthesis of complex natural products. mdpi.com
Interactive Data Table: Key Reaction in Artatrovirenol A Synthesis
| Reaction Step | Reactants | Catalyst/Reagent | Product | Key Transformation | Reference |
| Diels-Alder Reaction | Isoprene, Ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate | Cationic chiral oxazaborolidinium | Enantioenriched 10-carbon bicyclic lactone | Rapid construction of a stereochemically defined bicyclic core | epfl.chacs.orgfigshare.comnih.gov |
Synthetic Routes to Complex Molecules with Functional Diversity
The unique structure of this compound has been exploited in the synthesis of a wide array of complex molecules, including heterocyclic and carbocyclic frameworks with significant functional group tolerance.
One key application is in the synthesis of nitrogen-containing heterocycles. For instance, (Z)-ethyl 3-bromomethyl-4-oxopent-2-enoate, a derivative of this compound, reacts with primary amines through successive nucleophilic substitutions and a subsequent 5-exo-trig cyclization. tandfonline.com This sequence efficiently produces 4-acetyl-1-alkyl-1H-pyrrol-2(5H)-ones, which are important γ-lactam scaffolds found in many biologically active compounds. tandfonline.com These pyrrol-2(5H)-one derivatives can be further elaborated into more complex fused systems like pyrrolo[2,1-a]isoquinolines and pyrrolo[2,1-a]benzazepines through a Brønsted acid-promoted intramolecular Friedel–Crafts cyclization. thieme-connect.comuniv-nantes.fr
Enzymatic reactions have also provided a powerful route to complex molecules from this precursor. A one-pot, two-enzyme cascade reaction has been developed for the synthesis of chiral γ-butyrolactones. researchgate.net This process involves the selective 1,4-reduction of the enoate double bond by an enoate reductase, followed by the 1,2-reduction of the ketone by an alcohol dehydrogenase. researchgate.netresearchgate.net The resulting hydroxy ester spontaneously cyclizes to afford the γ-butyrolactone in high yields (up to 90%) and with excellent enantioselectivity (>98% ee). researchgate.netmdpi.com
Furthermore, this compound is a competent dienophile in Diels-Alder reactions for the construction of complex carbocycles. The Ti(IV)-catalyzed reaction of (E)-ethyl 4-oxopent-2-enoate with 2-substituted-1,3-butadienes demonstrates excellent regiochemical control, providing a pathway to highly functionalized cyclohexene derivatives. researchgate.net These cycloaddition products have served as key intermediates in the total synthesis of steroids, where control of stereochemistry is paramount. researchgate.net
The reactivity of this compound in Friedel-Crafts type reactions has also been demonstrated. It can undergo conjugate addition with indoles in the presence of a catalytic amount of para-toluenesulfonic acid to yield functionalized indole derivatives. rsc.org For example, the reaction with 5-bromoindole (B119039) produces ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate in 80% yield. rsc.org
| Starting Material Derivative | Reaction Type | Product Class | Key Features of Synthesis | Reference |
|---|---|---|---|---|
| (Z)-ethyl 3-bromomethyl-4-oxopent-2-enoate | Nucleophilic Substitution / 5-exo-trig Cyclization | 4-acetyl-1-alkyl-1H-pyrrol-2(5H)-ones | Two successive nucleophilic substitutions with primary amines followed by cyclization. tandfonline.com | tandfonline.com |
| This compound | Enzymatic Cascade (Ene-reductase, ADH) | Chiral γ-Butyrolactones | One-pot, two-enzyme process with high yield and excellent enantioselectivity (>98% ee). researchgate.net | researchgate.net |
| (E)-ethyl 4-oxopent-2-enoate | Diels-Alder Cycloaddition | Functionalized Cyclohexenes | Ti(IV)-catalyzed reaction with dienes, used in steroid synthesis. researchgate.net | researchgate.net |
| This compound | Friedel-Crafts Alkylation | Functionalized Indoles | Acid-catalyzed conjugate addition of indoles to the enoate system. rsc.org | rsc.org |
Development of Novel Synthetic Methodologies Employing this compound
The reactivity of this compound has spurred the development of novel synthetic methodologies, particularly in the areas of domino reactions and asymmetric catalysis. These methods aim to construct complex molecular frameworks with high efficiency and stereocontrol in a single operation.
A notable advancement is the Brønsted acid-mediated cyclodimerization of α,β-unsaturated γ-ketoesters like this compound. acs.org This process is initiated by methanesulfonic acid (MsOH), which catalyzes an E to Z isomerization of the substrate. The Z-isomer then undergoes a domino Michael addition/ketalization/lactonization sequence with another molecule of the ketoester to furnish complex, fused tetracyclic pyrano-ketal-lactones, creating three new bonds, two rings, and three contiguous stereocenters in one step. acs.org In a competing pathway, the Z-isomer can also undergo intramolecular trans-esterification to yield bicyclic γ-ylidene-butenolides. acs.org
Organocatalysis has also provided new avenues for utilizing this versatile substrate. A formal [3+2]-cycloaddition between (E)-ethyl 4-oxopent-2-enoate and 2-enals has been described as part of an elegant synthesis of Corey's lactone, a key intermediate for prostaglandins. rsc.orgscispace.com This highlights its utility in complex cascade reactions that build multiple stereocenters with high fidelity. Merging singlet oxygen-induced furan (B31954) oxidation with organocatalysis has led to the in-situ generation of enediones that participate in double-Michael reactions, a strategy that could be applied to substrates like this compound to access functionalized cyclopentanones. rsc.orgscispace.com
Furthermore, significant progress has been made in the development of catalytic, enantioselective Diels-Alder reactions using this compound as the dienophile. Novel chiral oxazaborolidines, activated by strong acids like triflimide or aluminum tribromide, form cationic catalysts that are highly effective for these transformations. nih.govresearchgate.net These catalysts can achieve high levels of regio- and enantioselectivity (up to >99:1 er), providing stereocontrolled access to valuable chiral cyclohexene structures. nih.govresearchgate.net
The development of efficient routes to fused nitrogen heterocycles has also benefited from its chemistry. A two-step sequence starting from derivatives of this compound allows for the synthesis of N-tethered pyrrol-2(5H)-ones, which then undergo a Brønsted acid-promoted intramolecular Friedel-Crafts cyclization to yield various pyrrolo[2,1-a]isoquinoline (B1256269) and pyrrolo[2,1-a]benzazepine derivatives. thieme-connect.comuniv-nantes.frthieme-connect.com
| Methodology | Key Reagents/Catalysts | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Brønsted Acid-Promoted Cyclodimerization | Methanesulfonic acid (MsOH) | Fused Pyrano-ketal-lactones | Domino Michael/ketalization/lactonization; forms 3 bonds, 2 rings, 3 stereocenters. acs.org | acs.org |
| Catalytic Enantioselective Diels-Alder | Chiral Oxazaborolidines / Triflimide | Chiral Cyclohexenes | Highly regio- and enantioselective cycloaddition (up to >99:1 er). nih.govresearchgate.net | nih.govresearchgate.net |
| Intramolecular Friedel-Crafts Cyclization | Brønsted Acid | Pyrrolo[2,1-a]isoquinolines | Efficient two-step sequence from this compound derivatives. thieme-connect.comuniv-nantes.fr | thieme-connect.comuniv-nantes.fr |
| Organocatalytic Cascade Reaction | Organocatalyst | Prostaglandin Intermediates (e.g., Corey's lactone) | Formal [3+2] cycloaddition with 2-enals. rsc.orgscispace.com | rsc.orgscispace.com |
Enzymatic Biotransformations Involving Ethyl 4 Oxopent 2 Enoate
Stereoselective Biocatalytic Reductions
The presence of both an α,β-unsaturated system and a ketone in ethyl 4-oxopent-2-enoate allows for selective reduction at either functional group, leading to the formation of valuable chiral building blocks. Ene-reductases and alcohol dehydrogenases are key enzymes employed for these stereoselective reductions.
Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases, catalyze the asymmetric reduction of activated carbon-carbon double bonds. In the case of this compound and its derivatives, the electron-withdrawing nature of the ester and ketone groups facilitates this enzymatic reduction.
The stereochemical outcome of the ene-reductase-catalyzed reduction of this compound derivatives is highly dependent on the specific enzyme used. A study investigating the bioreduction of various α,β-unsaturated γ-keto esters with a panel of nine isolated OYEs demonstrated that different enzymes can produce opposite enantiomers of the corresponding saturated ketoester. This enantiodivergence is crucial for accessing a wider range of chiral synthons. For instance, the reduction of ethyl 2,3-dimethyl-4-oxo-pent-2-enoate using different ene-reductases can yield either the (2R,3S)- or (2S,3R)-configured product with high enantiomeric excess.
The regioselectivity of the hydride addition to di-activated alkenes like this compound has been shown to be preferentially directed by the keto group over the ester moiety, which acts as the primary activating and binding group within the enzyme's active site.
A notable advancement in this area is the use of engineered ene-reductases to improve catalytic activity and stereoselectivity. For example, a mutant of the OYE from Candida macedoniensis (CmOYE), CmOYE P295G, exhibited significantly increased activity towards α,β-unsaturated ketones, highlighting the potential of protein engineering to tailor biocatalysts for specific applications. nih.gov
Table 1: Ene-Reductase-Mediated Reduction of Ethyl 4-Oxo-Pent-2-Enoate Derivatives
| Ene-Reductase Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Saccharomyces pastorianus OYE1 | Ethyl 2-methyl-4-oxopent-2-enoate | (R)-Ethyl 2-methyl-4-oxopentanoate | >99% |
| Zymomonas mobilis NCR | Ethyl 2-methyl-4-oxopent-2-enoate | (S)-Ethyl 2-methyl-4-oxopentanoate | >99% |
Following the reduction of the carbon-carbon double bond by an ene-reductase, the resulting ethyl 4-oxopentanoate (B1231505) can undergo a second stereoselective reduction of the ketone carbonyl group, catalyzed by an alcohol dehydrogenase (ADH). ADHs are a diverse group of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.
The stereochemical outcome of the ADH-catalyzed reduction is dependent on the specific enzyme used, with different ADHs exhibiting distinct stereopreferences (either Prelog or anti-Prelog). This allows for the synthesis of all four possible stereoisomers of the corresponding γ-hydroxy ester from a single prochiral ketoester. The choice of ADH homologue is the determining factor for the enantiopreference of this reduction step. nih.gov
This sequential enzymatic reduction strategy has been successfully applied in one-pot cascade reactions, demonstrating the compatibility and efficiency of combining ene-reductases and alcohol dehydrogenases for the synthesis of complex chiral molecules.
Chemoenzymatic Synthetic Approaches to Chiral Building Blocks
The combination of enzymatic reactions with traditional chemical transformations, known as chemoenzymatic synthesis, provides powerful pathways to valuable chiral building blocks. This compound is an excellent starting material for such approaches, particularly for the synthesis of chiral γ-butyrolactones.
A highly efficient one-pot, two-enzyme sequential cascade reaction has been developed for the synthesis of chiral γ-butyrolactones from ethyl 4-oxo-pent-2-enoates. acs.orgfigshare.com This process involves the initial stereoselective reduction of the C=C double bond catalyzed by an ene-reductase, followed by the stereoselective reduction of the ketone by an alcohol dehydrogenase. A glucose dehydrogenase is often included in the system for cofactor regeneration (NAD(P)H). The resulting γ-hydroxy ester can then be cyclized to the corresponding γ-butyrolactone under acidic conditions. This chemoenzymatic cascade has been shown to produce chiral γ-butyrolactones in high yields (up to 90%) and with excellent enantioselectivity (98% to >99% ee). acs.orgfigshare.com
Enzymatic Hydrolysis and Oxidation-Reduction Reactions
The ester functionality of this compound is susceptible to enzymatic hydrolysis by esterases, such as pig liver esterase (PLE). wikipedia.org PLE is a serine hydrolase that catalyzes the hydrolysis of a wide range of esters. The enzymatic hydrolysis of this compound would yield the corresponding carboxylic acid, 4-oxopent-2-enoic acid. While specific studies on the PLE-catalyzed hydrolysis of this particular substrate are not extensively documented, the broad substrate specificity of PLE suggests its potential applicability. Asymmetric ester hydrolysis using PLE is a well-established method for the desymmetrization of prochiral diesters and the kinetic resolution of racemic esters. wikipedia.org
Beyond the reductions at the C=C and C=O bonds, other enzymatic oxidation-reduction reactions involving this compound are conceivable. For instance, the ketone group could potentially be a substrate for Baeyer-Villiger monooxygenases, which catalyze the insertion of an oxygen atom adjacent to a carbonyl group to form an ester or lactone.
Theoretical and Computational Investigations of Ethyl 4 Oxopent 2 Enoate
Molecular Modeling of Interactions (e.g., Enzyme-Substrate Binding Site Analysis in Biocatalysis)
The biocatalytic potential of ethyl 4-oxopent-2-enoate is intrinsically linked to its interactions with the active sites of enzymes. While specific molecular modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of information exists for the interaction of structurally similar α,β-unsaturated carbonyl compounds with a class of enzymes known as ene-reductases (ERs). These enzymes, particularly those belonging to the Old Yellow Enzyme (OYE) family, are pivotal in the asymmetric bioreduction of activated alkenes. acsgcipr.org By examining the established mechanisms and computational studies of these related enzyme-substrate systems, we can extrapolate a theoretical model for the binding of this compound.
Ene-reductases catalyze the trans-addition of a hydride and a proton to the activated C=C double bond. This process involves a flavin mononucleotide (FMN) cofactor, which, in its reduced form (FMNH₂), delivers a hydride to the β-carbon of the substrate. A conserved tyrosine residue in the active site typically acts as the proton donor to the α-carbon. acsgcipr.orgnih.gov The stereochemical outcome of the reduction is dictated by the precise orientation of the substrate within the enzyme's active site.
Molecular docking simulations are a powerful tool to predict the binding mode of a substrate like this compound within an ene-reductase active site. These computational methods position the ligand (substrate) within the protein's binding pocket and score the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation penalties.
A Hypothetical Binding Model of this compound in an Ene-Reductase Active Site:
Based on studies of similar substrates, this compound would likely be oriented in the active site with its C=C double bond positioned over the reactive isoalloxazine ring of the FMN cofactor. The carbonyl group at C-4 and the ester group would engage in hydrogen bonding with specific amino acid residues, anchoring the substrate in a productive conformation for catalysis.
The table below outlines the probable key interactions between this compound and the active site residues of a typical ene-reductase, inferred from studies on analogous substrates.
| Functional Group of Substrate | Potential Interacting Residue(s) in Ene-Reductase | Type of Interaction | Significance for Catalysis |
| Carbonyl group (C=O at C-4) | Histidine, Asparagine, or other polar residues | Hydrogen Bonding | Orients the substrate for stereoselective hydride attack. |
| Ester group (-COOEt) | Serine, Threonine, or backbone amides | Hydrogen Bonding | Further stabilizes the substrate in the active site. |
| C=C double bond | Flavin (FMN) cofactor | van der Waals, π-stacking | Positions the β-carbon for hydride transfer from FMNH₂. |
| α-carbon | Catalytic Tyrosine | Hydrogen Bonding (proton transfer) | Facilitates protonation of the enolate intermediate. |
Detailed Research Findings from Analogous Systems:
Computational studies combined with site-directed mutagenesis on various ene-reductases have elucidated the roles of specific amino acid residues in substrate binding and catalysis. For instance, in the reduction of α-oximo β-keto esters by ene-reductases, crystal structures and molecular dynamics simulations revealed that a non-canonical tyrosine residue can be crucial for the transformation by protonating the substrate. nih.gov This highlights the adaptability of the active site to accommodate different functionalities on the substrate.
Furthermore, research on the reduction of α,β-difunctionalized alkenes by ene-reductases has demonstrated that the stereochemical outcome can be rationalized by analyzing the substrate's fit within the active site. acsgcipr.org The interplay of steric and electronic factors governs whether the substrate binds in a way that leads to the (R)- or (S)-enantiomer of the product. For this compound, the presence of both a keto and an ester group provides multiple points for interaction, and the preferred binding orientation would likely depend on the specific topology of the ene-reductase's active site.
In a study on the two-step reduction of an α,β-unsaturated ketoester to form fragrant lactones, computational studies were employed to support a substrate-engineering strategy. nih.gov This underscores the predictive power of molecular modeling in understanding and even re-engineering enzyme-substrate interactions to achieve desired catalytic outcomes.
While direct experimental or computational data for this compound is pending, the extensive body of research on related compounds provides a solid framework for predicting its behavior in a biocatalytic setting. Future molecular modeling studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, could provide a more detailed picture of the reaction mechanism, including transition state geometries and activation energies for the reduction of this compound.
Advanced Analytical Methodologies for Research on Ethyl 4 Oxopent 2 Enoate
Spectroscopic Techniques for Structural and Stereochemical Elucidation
Spectroscopy is a cornerstone in the analysis of ethyl 4-oxopent-2-enoate, providing fundamental insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Distinction and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound and is particularly effective in distinguishing between its (E) and (Z) stereoisomers.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the electronic environment of hydrogen atoms in the molecule. For the (E)-isomer of this compound, the vinylic protons (attached to the C=C double bond) exhibit characteristic chemical shifts and coupling constants. One study reports the vinylic protons as two distinct doublets at approximately 7.01 ppm and 6.64 ppm, with a large coupling constant (J) of 16.13 Hz, which is characteristic of a trans (E) configuration. nih.gov The protons of the ethyl ester group typically appear as a quartet around 4.27 ppm (CH₂) and a triplet around 1.32 ppm (CH₃). nih.gov The acetyl methyl (CH₃) protons are observed as a sharp singlet at approximately 2.35 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon framework. For (E)-ethyl 4-oxopent-2-enoate, the carbonyl carbon of the ketone is observed furthest downfield at around 197.6 ppm, while the ester carbonyl carbon appears at approximately 165.4 ppm. nih.gov The olefinic carbons (C=C) are found at about 139.9 ppm and 131.6 ppm. nih.gov The carbons of the ethyl group and the methyl group are located upfield at approximately 61.4 ppm (OCH₂), 28.1 ppm (acetyl CH₃), and 14.1 ppm (ester CH₃). nih.gov
These distinct chemical shifts and coupling patterns allow for unambiguous confirmation of the compound's structure and the stereochemistry of the double bond.
Table 1: Representative NMR Data for (E)-Ethyl 4-oxopent-2-enoate in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Acetyl CH₃ | 2.35 (s) | 28.1 |
| Ester CH₃ | 1.32 (t) | 14.1 |
| Ester CH₂ | 4.27 (q) | 61.4 |
| Vinylic CH (=CH-CO) | 6.64 (d) | 131.6 |
| Vinylic CH (CH₃CO-CH=) | 7.01 (d) | 139.9 |
| Ester C=O | - | 165.4 |
| Ketone C=O | - | 197.6 |
Data sourced from a study by Ghorai et al. nih.gov (s=singlet, d=doublet, t=triplet, q=quartet)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways, which helps in confirming its structure. The molecular formula of this compound is C₇H₁₀O₃, corresponding to a molecular weight of 142.15 g/mol .
In an MS experiment, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For this compound, the molecular ion peak would be observed at m/z = 142. The fragmentation of this molecular ion provides structural clues. Common fragmentation patterns for esters and ketones include:
Loss of an ethoxy radical (•OCH₂CH₃): This cleavage results in an acylium ion [M - 45]⁺ at m/z = 97.
Loss of an ethyl radical (•CH₂CH₃): This fragmentation gives a peak at m/z = 113. docbrown.info
Loss of an acetyl radical (•COCH₃): Cleavage of the C-C bond between the ketone and the double bond can lead to a fragment at m/z = 99.
Formation of the acetyl cation: A prominent peak is often observed at m/z = 43, corresponding to the stable [CH₃CO]⁺ ion. docbrown.info
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. For instance, the calculated exact mass for the protonated molecule [C₇H₁₀O₃ + H]⁺ is 143.0703. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The key functional groups and their expected absorption regions are:
α,β-Unsaturated Ketone C=O Stretch: The conjugation of the ketone with the C=C double bond lowers the stretching frequency compared to a saturated ketone. This band typically appears in the range of 1685-1665 cm⁻¹.
α,β-Unsaturated Ester C=O Stretch: Similarly, conjugation affects the ester carbonyl group, which is expected to absorb in the 1730-1715 cm⁻¹ region. orgchemboulder.com
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the enone system is observed around 1640-1600 cm⁻¹.
C-O Stretch: The ester C-O bonds give rise to strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com
C-H Stretch: Absorptions for sp² C-H (vinylic) bonds are expected just above 3000 cm⁻¹, while sp³ C-H (alkyl) bonds absorb just below 3000 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | α,β-Unsaturated Ketone | ~1685-1665 |
| C=O Stretch | α,β-Unsaturated Ester | ~1730-1715 |
| C=C Stretch | Alkene | ~1640-1600 |
| C-O Stretch | Ester | ~1300-1000 |
| C-H Stretch | Vinylic (sp²) & Alkyl (sp³) | ~3100-2850 |
X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including absolute stereochemistry. While this compound is a liquid at room temperature, XRD analysis can be performed on solid derivatives or by co-crystallization.
For related compounds, such as derivatives formed through reactions of this compound, XRD studies have been successful. researchgate.net Such an analysis provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the planarity of the enone system and the conformation of the ethyl ester chain in the solid state. researchgate.netnih.gov For example, in a study of a cyclohexylamino derivative, the conformation was stabilized by intramolecular hydrogen bonds. researchgate.net This technique remains the gold standard for absolute structural proof when suitable crystals can be obtained.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.
Column Chromatography and Flash Chromatography
Column chromatography, particularly the more rapid flash chromatography variant, is the most common method for purifying this compound on a preparative scale. nih.govrsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. rochester.edu
The process involves packing a glass column with silica gel and eluting the crude product mixture with a solvent system of appropriate polarity. For this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. rsc.orgrsc.orgmit.edu Researchers often start with a low-polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and may gradually increase the polarity to elute the desired compound. nih.govmit.edu The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product, which are then combined and concentrated to yield the purified compound. mit.edu
Chiral-HPLC for Enantiomeric Excess Determination
In the realm of asymmetric synthesis, achieving high enantioselectivity is a primary goal. Chiral High-Performance Liquid Chromatography (HPLC) stands as a crucial tool for determining the enantiomeric excess (ee) of chiral molecules like the derivatives of this compound. The principle of this technique lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.
Research involving the asymmetric reduction of related γ-oxo esters has successfully employed Chiral-HPLC to quantify the stereoselectivity of enzymatic reactions. rsc.org For instance, in the bioreduction of acyclic 3-methyl-4-oxopent-2-enoic acid esters, which are structurally similar to this compound, Chiral-HPLC was essential for determining the enantiomeric excess of the resulting products. rsc.org The separation is typically achieved by using columns with a chiral stationary phase, such as those based on polysaccharide derivatives.
While specific Chiral-HPLC data for the parent this compound is not extensively detailed in the provided results, the methodology is standard for its chiral derivatives. The enantiomeric excess of reaction products is determined by HPLC analysis on a chiral stationary phase after appropriate derivatization if necessary. doi.orgkyoto-u.ac.jp For example, the enantiomeric excess of products from Diels-Alder reactions involving similar dienophiles has been successfully determined using this method, achieving high levels of enantioselectivity (up to >99:1). researchgate.net
Table 1: Illustrative Chiral-HPLC Conditions for Analysis of Related Chiral Esters
| Parameter | Condition | Reference |
| Column | Chiral Stationary Phase (e.g., OD-RH) | nih.gov |
| Mobile Phase | Gradient elution with a mixture of solvents (e.g., Heptane/Isopropanol) | rsc.org |
| Flow Rate | Typically 0.5 - 1.5 mL/min | rsc.org |
| Detection | UV detector at a specific wavelength (e.g., 210-254 nm) | rsc.org |
| Enantiomeric Excess (ee) | Calculated from the peak areas of the two enantiomers | rsc.orgresearchgate.net |
Other Specialized Analytical Techniques
Beyond chiral separations, a suite of other analytical methods is vital for confirming the identity and purity of this compound, particularly after its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For (E)-Ethyl 4-oxopent-2-enoate, the ¹H NMR spectrum shows characteristic signals for the vinyl protons, the ethyl ester group, and the methyl ketone group. A reported ¹H NMR spectrum in CDCl₃ displayed peaks at δ 7.00 (d, J = 16.0 Hz, 1H), 6.63 (d, J = 16.0 Hz, 1H), 4.25 (q, J = 7.2 Hz, 2H), 2.34 (s, 3H), and 1.31 (t, J = 7.2 Hz, 3H). rsc.org This data confirms the trans configuration of the double bond, as indicated by the large coupling constant (16.0 Hz) between the vinyl protons.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular weight is 142.15 g/mol . sigmaaldrich.com Electron-impact mass spectrometry (EI-MS) or electrospray ionization (ESI-MS) can be used, with the latter showing a peak at m/z 165.09 [M+Na]⁺ in one study. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For a related compound, ethyl 3-oxopent-4-enoate, characteristic IR peaks are observed at 1725 cm⁻¹ for the ester carbonyl (C=O) and 1645 cm⁻¹ for the α,β-unsaturated ketone. Similar characteristic peaks would be expected for this compound.
Melting Point Analysis: While this compound is described as a yellow oil, some of its derivatives or related compounds are solids. rsc.org For these, melting point analysis is a quick and effective method to assess purity. A sharp melting point range typically indicates a high degree of purity. For instance, a derivative, ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate, is a beige powder with a melting point of 151-153 °C. rsc.org
Table 2: Spectroscopic and Physical Data for (E)-Ethyl 4-oxopent-2-enoate and a Related Derivative
| Analytical Technique | (E)-Ethyl 4-oxopent-2-enoate | Ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate | Reference |
| Appearance | Yellow Oil | Beige Powder | rsc.orgrsc.org |
| ¹H NMR (CDCl₃, δ ppm) | 7.00, 6.63, 4.25, 2.34, 1.31 | 1.21, 2.20, 2.83, 3.48, 4.03-4.24, 4.33, 7.08, 7.22, 7.28, 7.85, 8.18 | rsc.orgrsc.org |
| Mass Spec (ESI-MS, m/z) | 165.09 [M+Na]⁺ | - | rsc.org |
| Melting Point (°C) | - | 151-153 | rsc.org |
These analytical methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its suitability for further synthetic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-oxopent-2-enoate, and how can its purity be optimized during synthesis?
- Methodological Answer : this compound is synthesized via bromination-elimination from ethyl levulinate. Critical steps include controlling reaction temperature (≤0°C during bromination) and using anhydrous conditions to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm purity using NMR (e.g., characteristic signals at δ 6.90 and 6.72 ppm for the α,β-unsaturated ester) and HRMS (exact mass matching theoretical 280.1161 [M+Na]) .
Q. How can researchers distinguish between competing reaction mechanisms (e.g., SEAr vs. Diels-Alder) when this compound reacts with dienophiles?
- Methodological Answer : Monitor reaction outcomes using NMR:
- SEAr products lack bridgehead hydrogens (5.0–5.5 ppm) and show aromatic protons near 6.0 ppm.
- Diels-Alder adducts exhibit distinct bridgehead hydrogen signals. For ambiguous cases, compare reaction kinetics (SEAr favors polar solvents like DMSO) or use NMR to detect carbonyl shifts .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming regioisomeric outcomes?
- Methodological Answer : Combine / NMR, IR, and HRMS:
- NMR identifies α,β-unsaturated ester protons (δ 6.72–7.02 ppm) and methyl groups (δ 2.35 ppm for the ketone).
- IR confirms carbonyl stretches (1650–1750 cm).
- HRMS validates molecular formula. For regioisomers, NOESY or COSY experiments resolve spatial proximity of protons .
Advanced Research Questions
Q. How should researchers address contradictions in reaction yields or unexpected byproducts during this compound-mediated cyclizations?
- Methodological Answer : Systematic analysis includes:
- Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation.
- Byproduct identification : Isolate via preparative HPLC and characterize using X-ray crystallography (if crystalline) or advanced MS/MS fragmentation.
- Computational modeling : Compare experimental outcomes with DFT-calculated transition states to rationalize selectivity .
Q. What advanced synthetic strategies can improve stereocontrol in this compound derivatives for targeted drug design?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct asymmetric ketone alkylation.
- Catalytic enantioselective methods : Use organocatalysts (e.g., proline derivatives) for Michael additions.
- Dynamic kinetic resolution : Exploit equilibrium between enolate intermediates under controlled conditions .
Q. How can researchers validate the reproducibility of this compound’s biological activity assays across different laboratories?
- Methodological Answer :
- Standardized protocols : Share detailed synthetic procedures (e.g., solvent purity, catalyst loading) and biological assay conditions (e.g., cell lines, incubation times).
- Blind testing : Collaborate with independent labs to repeat assays.
- Data transparency : Publish raw NMR/HRMS files and statistical analyses (e.g., ANOVA) to enable cross-validation .
Q. What computational tools are recommended for predicting this compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Machine learning : Train models on existing reaction databases to forecast regioselectivity .
Q. How can researchers balance ethical reporting standards when publishing conflicting data on this compound’s stability or toxicity?
- Methodological Answer :
- Full disclosure : Report all experimental conditions (e.g., temperature, humidity) that may affect stability.
- Toxicity disclaimers : Clearly state limitations of preliminary assays (e.g., in vitro vs. in vivo discrepancies).
- Peer review : Pre-submission validation by independent experts ensures data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
